molecular formula C19H17BrN4O3S B5710403 [1-(4-methoxyphenyl)-2,5-dioxopyrrolidin-3-yl] N'-[(E)-(4-bromophenyl)methylideneamino]carbamimidothioate

[1-(4-methoxyphenyl)-2,5-dioxopyrrolidin-3-yl] N'-[(E)-(4-bromophenyl)methylideneamino]carbamimidothioate

Cat. No.: B5710403
M. Wt: 461.3 g/mol
InChI Key: PTSUFOSSZYPDIT-SSDVNMTOSA-N
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Description

[1-(4-methoxyphenyl)-2,5-dioxopyrrolidin-3-yl] N’-[(E)-(4-bromophenyl)methylideneamino]carbamimidothioate is a complex organic compound with potential applications in various scientific fields This compound features a unique structure that combines a methoxyphenyl group, a dioxopyrrolidinyl moiety, and a bromophenylmethylideneamino carbamimidothioate group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [1-(4-methoxyphenyl)-2,5-dioxopyrrolidin-3-yl] N’-[(E)-(4-bromophenyl)methylideneamino]carbamimidothioate typically involves multi-step organic reactions. The process begins with the preparation of the core pyrrolidin-2,5-dione structure, which is then functionalized with a methoxyphenyl group. Subsequent steps involve the introduction of the bromophenylmethylideneamino carbamimidothioate moiety through condensation reactions. Common reagents used in these reactions include bromine, methoxybenzene, and various amines under controlled temperature and pH conditions.

Industrial Production Methods

Industrial production of this compound would likely involve scaling up the laboratory synthesis methods. This would require optimization of reaction conditions to ensure high yield and purity. Techniques such as continuous flow reactors and automated synthesis platforms could be employed to enhance efficiency and reproducibility.

Chemical Reactions Analysis

Types of Reactions

[1-(4-methoxyphenyl)-2,5-dioxopyrrolidin-3-yl] N’-[(E)-(4-bromophenyl)methylideneamino]carbamimidothioate can undergo various chemical reactions, including:

    Oxidation: The methoxyphenyl group can be oxidized to form corresponding quinones.

    Reduction: The bromophenylmethylideneamino group can be reduced to form amines.

    Substitution: Halogen substitution reactions can occur at the bromine site.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.

    Reduction: Reagents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).

    Substitution: Nucleophiles such as sodium azide (NaN3) or thiols under basic conditions.

Major Products

    Oxidation: Formation of quinones.

    Reduction: Formation of primary or secondary amines.

    Substitution: Formation of azides or thiol-substituted derivatives.

Scientific Research Applications

Chemistry

In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction pathways and the development of novel materials.

Biology

In biological research, [1-(4-methoxyphenyl)-2,5-dioxopyrrolidin-3-yl] N’-[(E)-(4-bromophenyl)methylideneamino]carbamimidothioate may serve as a probe to study enzyme interactions and protein binding due to its diverse functional groups.

Medicine

Potential medical applications include its use as a lead compound in drug discovery. Its structural features suggest it could interact with various biological targets, making it a candidate for therapeutic development.

Industry

In industry, this compound could be utilized in the production of specialty chemicals and advanced materials. Its reactivity and functional groups make it suitable for incorporation into polymers and other high-performance materials.

Mechanism of Action

The mechanism of action of [1-(4-methoxyphenyl)-2,5-dioxopyrrolidin-3-yl] N’-[(E)-(4-bromophenyl)methylideneamino]carbamimidothioate involves its interaction with molecular targets such as enzymes and receptors. The methoxyphenyl group can participate in π-π interactions, while the bromophenylmethylideneamino carbamimidothioate moiety can form hydrogen bonds and electrostatic interactions. These interactions can modulate the activity of target proteins and influence cellular pathways.

Comparison with Similar Compounds

Similar Compounds

    4-Methoxyphenethylamine: Shares the methoxyphenyl group but lacks the pyrrolidin-2,5-dione and bromophenylmethylideneamino carbamimidothioate moieties.

    2-(4-Methoxyphenyl)ethylamine: Similar to 4-methoxyphenethylamine but with a different substitution pattern.

    4-Methoxyphenylacetonitrile: Contains the methoxyphenyl group but differs in the rest of the structure.

Uniqueness

[1-(4-methoxyphenyl)-2,5-dioxopyrrolidin-3-yl] N’-[(E)-(4-bromophenyl)methylideneamino]carbamimidothioate is unique due to its combination of functional groups, which confer distinct chemical reactivity and potential biological activity. Its structure allows for diverse interactions with molecular targets, making it a versatile compound for research and industrial applications.

Properties

IUPAC Name

[1-(4-methoxyphenyl)-2,5-dioxopyrrolidin-3-yl] N'-[(E)-(4-bromophenyl)methylideneamino]carbamimidothioate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H17BrN4O3S/c1-27-15-8-6-14(7-9-15)24-17(25)10-16(18(24)26)28-19(21)23-22-11-12-2-4-13(20)5-3-12/h2-9,11,16H,10H2,1H3,(H2,21,23)/b22-11+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PTSUFOSSZYPDIT-SSDVNMTOSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)N2C(=O)CC(C2=O)SC(=NN=CC3=CC=C(C=C3)Br)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=CC=C(C=C1)N2C(=O)CC(C2=O)S/C(=N/N=C/C3=CC=C(C=C3)Br)/N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H17BrN4O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

461.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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